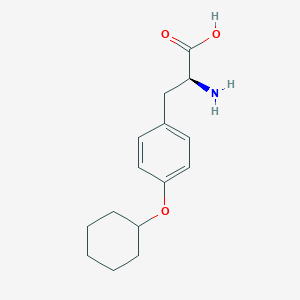

O-Cyclohexyl-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67521-56-6 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-cyclohexyloxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H21NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2,(H,17,18)/t14-/m0/s1 |

InChI Key |

OCISLIRWPWASKV-AWEZNQCLSA-N |

Isomeric SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

O-Cyclohexyl-L-tyrosine: An Enigmatic Derivative in the Scientific Landscape

This technical overview aims to address the current state of knowledge regarding O-Cyclohexyl-L-tyrosine, drawing from the limited available information and the broader context of L-tyrosine and its derivatives.

Synthesis and Chemical Profile

The primary context in which a derivative of this compound appears is in the realm of synthetic chemistry, specifically as a protected amino acid for peptide synthesis. The compound N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine is mentioned in chemical supplier catalogues and a limited number of publications focusing on synthetic methodologies.

The synthesis of this protected derivative typically involves the reaction of N-Boc-L-tyrosine with a cyclohexylating agent, such as 3-bromocyclohexene, in the presence of a base. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, while the cyclohexyl group is introduced as an ether linkage to the hydroxyl group of the tyrosine side chain. This modification can alter the lipophilicity and steric properties of the amino acid, which can be advantageous in the synthesis of complex peptides.

Potential Research Applications: A Landscape of Speculation

While direct evidence is lacking, the structural features of this compound allow for informed speculation on its potential uses in research:

-

Peptide and Peptidomimetic Synthesis: The most plausible application is as a building block in solid-phase or solution-phase peptide synthesis. The cyclohexyl ether provides a stable, non-aromatic, and lipophilic modification to the tyrosine side chain. This could be used to probe the impact of side-chain hydrophobicity and bulk on peptide structure, receptor binding, and biological activity.

-

Drug Discovery and Medicinal Chemistry: As a modified amino acid, this compound could be incorporated into novel drug candidates. The cyclohexyl group could influence the pharmacokinetic properties of a peptide, potentially increasing its metabolic stability or altering its distribution in the body. Furthermore, O-alkylated tyrosine derivatives, in a broader sense, have been explored for their potential antifungal and antibacterial activities. However, no specific data for the cyclohexyl derivative has been reported.

Signaling Pathways and Experimental Workflows: A Necessary Void

The absence of published research on the biological effects of this compound means there are no established signaling pathways it is known to modulate. Consequently, diagrams of signaling pathways or experimental workflows involving this specific compound cannot be generated.

To illustrate a hypothetical experimental workflow for evaluating a novel tyrosine derivative, a generic diagram is provided below. This diagram outlines the typical steps a researcher might take to characterize the biological activity of a compound like this compound.

Data Presentation

Due to the lack of quantitative data in the public domain for this compound, no tables summarizing its biological or chemical properties can be provided.

Conclusion

An In-Depth Technical Guide to the Synthesis and Purification of O-Cyclohexyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of O-Cyclohexyl-L-tyrosine, a valuable derivative of the amino acid L-tyrosine used in various research and drug development applications. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Introduction

This compound is an unnatural amino acid characterized by the presence of a cyclohexyl group ether-linked to the phenolic hydroxyl group of the L-tyrosine side chain. This modification imparts increased lipophilicity and steric bulk, which can significantly influence the pharmacological and conformational properties of peptides and other molecules into which it is incorporated. Its synthesis is a multi-step process involving the protection of the amine group, etherification of the hydroxyl group, and subsequent deprotection.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the N-tert-butoxycarbonyl (Boc) protected intermediate, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH). The second stage is the removal of the Boc protecting group to yield the final product.

Stage 1: Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH)

The synthesis of the Boc-protected intermediate can be efficiently carried out in two steps: O-alkylation of Boc-L-tyrosine with 3-bromocyclohexene followed by hydrogenation of the resulting cyclohexenyl ether.

-

To a solution of N-Boc-L-tyrosine (1.0 equivalent) in dimethylformamide (DMF), add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add 3-bromocyclohexene (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.

-

Dissolve N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (1.0 equivalent) in methanol.

-

Add platinum(IV) oxide (PtO2) (0.05 equivalents) as the catalyst.

-

Subject the mixture to hydrogenation under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-O-cyclohexyl-L-tyrosine.

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 1 | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | N-Boc-L-tyrosine | NaH, 3-bromocyclohexene | DMF | ~70% | Chromatographically Pure |

| 2 | N-Boc-O-cyclohexyl-L-tyrosine | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | H2, PtO2 | Methanol | Quantitative | High |

Stage 2: Deprotection to this compound

The final step in the synthesis is the removal of the N-Boc protecting group to afford this compound. This is typically achieved under acidic conditions.[1][2]

-

Dissolve N-Boc-O-cyclohexyl-L-tyrosine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as a salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amino acid, dissolve the salt in water and neutralize with a suitable base (e.g., a mild solution of sodium bicarbonate or ammonium hydroxide) to the isoelectric point of the amino acid.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 3 | This compound | N-Boc-O-cyclohexyl-L-tyrosine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | High | High after purification |

Purification of this compound

Purification of the final product is crucial to remove any remaining impurities, starting materials, or by-products from the synthesis. Common methods for the purification of amino acid derivatives include recrystallization and ion-exchange chromatography.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of water and a water-miscible organic solvent like ethanol or isopropanol).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Ion-Exchange Chromatography

-

Prepare a column with a suitable cation-exchange resin.

-

Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) and load it onto the column.

-

Wash the column with deionized water to remove any neutral or anionic impurities.

-

Elute the bound this compound using a gradient of a basic solution (e.g., aqueous ammonia).

-

Collect the fractions containing the product, as identified by TLC or another analytical method.

-

Pool the pure fractions and neutralize the solution.

-

Remove the solvent under reduced pressure and further purify by recrystallization if necessary.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of this compound.

Caption: Overall synthesis workflow for this compound.

Caption: Purification options for this compound.

Conclusion

The synthesis and purification of this compound can be accomplished with high efficiency through a well-defined, multi-step chemical process. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to produce this valuable unnatural amino acid for their specific applications. Careful execution of the experimental procedures and rigorous purification are essential to obtain a final product of high purity.

References

An In-depth Technical Guide to O-Cyclohexyl-L-tyrosine in Peptide and Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Cyclohexyl-L-tyrosine (Tyr(cHex)), a valuable protected amino acid derivative in peptide and protein chemistry. This document details its synthesis, physicochemical properties, and applications in solid-phase peptide synthesis (SPPS), including protocols for its incorporation and cleavage. Furthermore, it explores the impact of this modification on peptide structure and function, offering insights for its strategic use in drug design and development.

Introduction to this compound

This compound is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol side chain is protected by a cyclohexyl ether linkage. This protection strategy is primarily employed in peptide synthesis to prevent unwanted side reactions at the reactive hydroxyl group during peptide chain elongation. The cyclohexyl group offers a unique stability profile, being resistant to moderately acidic conditions commonly used for the removal of other protecting groups, thus providing orthogonality in complex peptide synthesis strategies.

Physicochemical Properties

The physicochemical properties of this compound and its N-terminally protected derivatives are crucial for their handling and use in peptide synthesis. The following tables summarize key quantitative data for L-tyrosine and its relevant derivatives.

Table 1: Physicochemical Properties of L-Tyrosine and its Derivatives

| Property | L-Tyrosine | N-Boc-L-tyrosine | N-Fmoc-L-tyrosine | N-Boc-O-tert-butyl-L-tyrosine | N-Fmoc-O-tert-butyl-L-tyrosine |

| Molecular Formula | C₉H₁₁NO₃[1] | C₁₄H₁₉NO₅[2] | C₂₄H₂₁NO₅[3] | C₁₈H₂₇NO₅[4] | C₂₈H₂₉NO₅[4] |

| Molecular Weight | 181.19 g/mol [1] | 281.30 g/mol [2] | 403.43 g/mol [3] | 337.41 g/mol [4] | 459.5 g/mol [4] |

| Melting Point (°C) | >300 (dec.)[5] | 133-135[2] | 175-185 | 145-146[6] | No data |

| Optical Rotation [α]D | -11.2 to -9.8° (c=5 in 1M HCl)[5] | +3.0° (c=2 in acetic acid)[2] | -22±2° (c=1% in DMF) | No data | No data |

| Solubility | 0.45 mg/mL in water at neutral pH[7] | Soluble in DMF, insoluble in water.[6] | Soluble in DMF.[8] | Soluble in DMF, insoluble in water.[6] | Soluble in DMSO, slightly soluble in ethanol.[9] |

Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine

The preparation of N-Boc-O-cyclohexyl-L-tyrosine is a key step for its use in Boc-based solid-phase peptide synthesis. A common and efficient method involves the alkylation of the hydroxyl group of N-Boc-L-tyrosine.

Experimental Protocol: Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine

This protocol is adapted from a facile and efficient synthesis method.

Materials:

-

N-Boc-L-tyrosine (Boc-Tyr-OH)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

3-Bromocyclohexene

-

Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation:

-

Dissolve Boc-Tyr-OH in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaH portion-wise with stirring.

-

After the evolution of hydrogen gas ceases, add 3-bromocyclohexene dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with EtOAc.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.

-

-

Hydrogenation:

-

Dissolve the crude N-Boc-O-(cyclohex-2-enyl)-L-tyrosine in MeOH.

-

Add a catalytic amount of PtO₂.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst through a pad of Celite and wash with MeOH.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-O-cyclohexyl-L-tyrosine.

-

Diagram of Synthesis Workflow:

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. uab.edu [uab.edu]

- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

O-Cyclohexyl-L-tyrosine: A Shield for Tyrosine in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving desired sequences with high fidelity. For tyrosine, an amino acid bearing a nucleophilic hydroxyl group, this protection is crucial to prevent unwanted side reactions such as O-acylation during peptide bond formation. O-Cyclohexyl-L-tyrosine [Tyr(cHex)] has emerged as a valuable tool in the peptide chemist's arsenal, offering a robust and reliable method for safeguarding the tyrosine hydroxyl group. This technical guide provides a comprehensive overview of this compound as a protected amino acid, detailing its synthesis, incorporation into peptide chains, and deprotection strategies. It further explores its application in the synthesis of bioactive peptides, particularly in the context of targeting protein-protein interactions within signaling pathways.

Chemical Properties and Synthesis

This compound is an L-tyrosine derivative where the hydrogen of the phenolic hydroxyl group is replaced by a cyclohexyl group. This modification effectively masks the nucleophilicity of the hydroxyl group, preventing it from participating in undesired reactions during peptide synthesis. The cyclohexyl group is introduced onto the tyrosine side chain, and the resulting protected amino acid can then be further protected at the N-terminus with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), respectively.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Fmoc-Tyr(cHex)-OH Molecular Formula | C30H31NO5 | [1] |

| Fmoc-Tyr(cHex)-OH Molecular Weight | 485.58 g/mol | [1] |

| Boc-Tyr(cHex)-OH Synthesis Yield | ~70% (alkylation), ~quantitative (hydrogenation) |

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(cHex)-OH]

This protocol describes a two-step synthesis starting from Boc-L-tyrosine.

Step 1: Alkylation of Boc-L-tyrosine

-

To a solution of Boc-L-tyrosine (Boc-Tyr-OH) in dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.

-

After stirring for a specified time, add 3-bromocyclohexene.

-

Continue stirring the reaction mixture at room temperature.

-

Upon completion, quench the reaction with water and extract the product, N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH], with an organic solvent.

-

Purify the product by chromatography. A yield of approximately 70% can be expected.

Step 2: Hydrogenation of Boc-Tyr(Che)-OH

-

Dissolve the purified Boc-Tyr(Che)-OH in a suitable solvent such as methanol.

-

Add a catalytic amount of platinum dioxide (PtO2).

-

Subject the mixture to hydrogenation under a hydrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the catalyst and evaporate the solvent to obtain Boc-Tyr(cHex)-OH in nearly quantitative yield.

Synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-O-cyclohexyl-L-tyrosine [Fmoc-Tyr(cHex)-OH]

A general method for the preparation of Fmoc-protected amino acids can be adapted for the synthesis of Fmoc-Tyr(cHex)-OH.

-

Dissolve this compound in a suitable solvent mixture, such as aqueous acetone or dioxane.

-

Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to adjust the pH.

-

Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain Fmoc-Tyr(cHex)-OH.

-

The product can be further purified by recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is compatible with standard SPPS protocols. The choice between Boc-Tyr(cHex)-OH and Fmoc-Tyr(cHex)-OH depends on the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).

Data Presentation: Stability of the Cyclohexyl Protecting Group

The cyclohexyl (cHex) protecting group exhibits excellent stability under the conditions used for the removal of the temporary Nα-protecting groups in both Boc and Fmoc SPPS.

| Protecting Group | Condition | Stability | Reference |

| Tyr(cHex) | TFA/DCM (1:1), 24h | Stable | [1] |

| Tyr(cHex) | HF | Cleaved | [1] |

| Tyr(tBu) | 90-95% TFA | Cleaved | |

| Tyr(Bzl) | TFA | Partially Cleaved |

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of Fmoc-Tyr(cHex)-OH into a peptide chain during Fmoc-based SPPS.

Peptide Coupling

The coupling of Fmoc-Tyr(cHex)-OH to the free N-terminal amine of the growing peptide chain on the solid support is typically achieved using standard coupling reagents.

Protocol for Coupling Fmoc-Tyr(cHex)-OH:

-

Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide and subsequent washing, swell the resin in DMF.

-

In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (e.g., 3 equivalents) and a coupling agent such as HBTU (e.g., 2.9 equivalents) and an activator base like DIPEA (e.g., 6 equivalents) in DMF.

-

Pre-activate the amino acid solution for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Deprotection of the Cyclohexyl Group

The final step in the synthesis of a Tyr(cHex)-containing peptide is the global deprotection, which involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the cyclohexyl group from the tyrosine residue.

Protocol for Cleavage and Deprotection:

-

Wash the peptide-resin with a solvent such as dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail. For peptides synthesized using the Fmoc/tBu strategy, a common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).

-

Agitate the resin in the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Bioactive Peptides: Targeting SH2 Domains

A significant application of protected tyrosine derivatives lies in the synthesis of peptides designed to interact with specific protein domains involved in cellular signaling. Src Homology 2 (SH2) domains are protein modules that recognize and bind to phosphotyrosine (pTyr) residues within specific sequence contexts, playing a critical role in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). The development of synthetic peptides that can mimic or inhibit these interactions is a key strategy in drug discovery for diseases such as cancer.

The synthesis of phosphotyrosine-containing peptides can be challenging. An alternative approach is to synthesize non-phosphorylated peptide mimics that can still bind to SH2 domains. The use of this compound in the synthesis of such peptides allows for the stable incorporation of a bulky, hydrophobic group at the tyrosine position, which can be explored for its potential to interact with the hydrophobic pockets of SH2 domains.

Signaling Pathway Diagram: Generic Receptor Tyrosine Kinase (RTK) Signaling and SH2 Domain Recruitment

The following diagram illustrates a simplified signaling pathway involving an RTK and the recruitment of an SH2 domain-containing protein, a process that can be targeted by synthetic peptides.

Conclusion

This compound is a highly effective and versatile protected amino acid for use in peptide synthesis. Its robust cyclohexyl protecting group provides excellent stability during both Boc and Fmoc SPPS, while being readily removable under final cleavage conditions. The detailed synthetic protocols and its demonstrated utility in the synthesis of peptides targeting important biological interactions, such as those involving SH2 domains, underscore its value for researchers in chemistry, biology, and drug development. The continued exploration of peptides containing this compound and other non-natural amino acids holds great promise for the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to O-Cyclohexyl-L-tyrosine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid side chains is a cornerstone of innovation. These modifications can profoundly influence a peptide's conformational stability, receptor-binding affinity, and pharmacokinetic profile. O-Cyclohexyl-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, represents a valuable tool for peptide chemists. The introduction of a bulky, hydrophobic cyclohexyl group to the phenolic hydroxyl of tyrosine offers a unique approach to modulating peptide structure and function. This guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides, and the potential implications for drug development.

Physicochemical Properties

The introduction of the cyclohexyl group alters the physicochemical properties of the tyrosine side chain, rendering it more hydrophobic and sterically demanding. This modification can influence peptide folding and interaction with biological targets.

| Property | L-Tyrosine | This compound (estimated) | Fmoc-O-Cyclohexyl-L-tyrosine (estimated) |

| Molecular Formula | C₉H₁₁NO₃ | C₁₅H₂₁NO₃ | C₃₀H₃₁NO₅ |

| Molecular Weight ( g/mol ) | 181.19 | 263.34 | 485.58 |

| Solubility | Slightly soluble in water. Soluble in acidic and alkaline solutions.[1][2] | Predicted to have lower aqueous solubility and higher solubility in organic solvents. | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). |

| Melting Point (°C) | >300 (decomposes)[2] | Data not readily available. | Data not readily available. |

Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH)

The preparation of Fmoc-protected this compound is a critical first step for its use in solid-phase peptide synthesis (SPPS). While a specific protocol for the direct Fmoc protection of this compound is not widely published, a general two-step synthetic pathway can be employed. This involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the alkylation of the hydroxyl group with a cyclohexyl moiety, and finally, the replacement of the Boc group with the Fmoc group.

Experimental Protocol: Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine

A previously reported method for the synthesis of the Boc-protected intermediate provides a foundation for this process.

Materials:

-

N-Boc-L-tyrosine

-

Sodium hydride (NaH)

-

3-Bromocyclohexene

-

Dimethylformamide (DMF)

-

Platinum oxide (PtO₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alkylation: N-Boc-L-tyrosine is dissolved in anhydrous DMF and cooled in an ice bath. Sodium hydride is added portion-wise, and the mixture is stirred. 3-Bromocyclohexene is then added, and the reaction is allowed to proceed.

-

Work-up: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.

-

Hydrogenation: The unsaturated intermediate is dissolved in ethyl acetate, and platinum oxide is added as a catalyst. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

-

Final Product: The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-O-cyclohexyl-L-tyrosine.

Conversion to Fmoc-O-Cyclohexyl-L-tyrosine

The N-Boc-O-cyclohexyl-L-tyrosine can then be converted to the desired Fmoc-protected amino acid.

Procedure:

-

Boc Deprotection: The N-Boc-O-cyclohexyl-L-tyrosine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

-

Fmoc Protection: The resulting free amine is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or diisopropylethylamine (DIEA), in a suitable solvent like a mixture of dioxane and water.

-

Work-up and Purification: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield Fmoc-O-cyclohexyl-L-tyrosine.

Caption: Synthesis pathway for Fmoc-O-Cyclohexyl-L-tyrosine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(cHex)-OH

The incorporation of Fmoc-Tyr(cHex)-OH into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols. The cyclohexyl ether protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from most resins (e.g., TFA).

Experimental Protocol: Incorporation of Fmoc-Tyr(cHex)-OH into a Peptide

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

Fmoc-O-Cyclohexyl-L-tyrosine

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

-

Amino Acid Activation: Fmoc-Tyr(cHex)-OH is pre-activated by dissolving it in DMF with a coupling reagent and a base.

-

Coupling: The activated Fmoc-Tyr(cHex)-OH solution is added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed to remove unreacted amino acid and coupling reagents.

-

Repeat: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the cyclohexyl group) are removed by treatment with a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-Phase Peptide Synthesis workflow for incorporating Fmoc-Tyr(cHex)-OH.

Expected Yields and Purity

The yield and purity of peptides synthesized using Fmoc-Tyr(cHex)-OH are expected to be comparable to those containing other bulky, protected amino acids. However, specific quantitative data is highly sequence-dependent and influenced by the efficiency of the coupling and deprotection steps.

| Parameter | Expected Range | Factors Influencing Outcome |

| Crude Peptide Yield | 40-80% | - Resin loading- Sequence length and complexity- Coupling efficiency |

| Purity (by RP-HPLC) | 50-90% (crude) | - Aggregation during synthesis- Side reactions- Incomplete deprotection or coupling |

It is crucial to optimize coupling times and potentially use stronger activating agents for the sterically hindered Fmoc-Tyr(cHex)-OH to ensure high coupling efficiency.

Applications in Drug Development and Research

The incorporation of this compound into peptides can have several significant implications for their therapeutic potential:

-

Increased Hydrophobicity: The cyclohexyl group significantly increases the hydrophobicity of the tyrosine side chain. This can enhance membrane permeability and potentially improve oral bioavailability of peptide drugs.

-

Conformational Constraint: The bulky nature of the cyclohexyl group can restrict the conformational freedom of the peptide backbone and the tyrosine side chain. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding.

-

Enhanced Stability: The ether linkage of the cyclohexyl group is chemically robust and resistant to enzymatic degradation, which can improve the in vivo half-life of the peptide.

-

Modulation of Binding Affinity: By altering the shape and hydrophobicity of a key binding epitope, the cyclohexyl modification can either increase or decrease the affinity of a peptide for its target receptor. This allows for the fine-tuning of pharmacological activity.

The O-cyclohexyl modification can influence signaling pathways by altering the peptide's interaction with its target receptor. For instance, in G-protein coupled receptor (GPCR) signaling, a more conformationally stable and hydrophobic peptide analog may exhibit prolonged receptor activation or act as a more potent antagonist.

Caption: Potential influence on a generic GPCR signaling pathway.

Conclusion

This compound is a valuable non-proteinogenic amino acid for peptide chemists seeking to modulate the properties of synthetic peptides. Its incorporation can lead to enhanced hydrophobicity, conformational stability, and enzymatic resistance, all of which are desirable attributes in the development of novel peptide-based therapeutics. The synthetic and solid-phase incorporation protocols outlined in this guide provide a framework for researchers to explore the potential of this unique building block in their drug discovery and development programs. Further investigation into the specific effects of this modification on a wider range of peptide scaffolds will undoubtedly continue to expand its utility in the field.

References

The Cyclohexyl Group: A Robust Protecting Strategy for Tyrosine in Peptide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic protection and deprotection of reactive amino acid side chains is paramount to achieving high-purity, target peptides. For tyrosine, an amino acid bearing a nucleophilic phenolic hydroxyl group, effective protection is crucial to prevent unwanted side reactions such as O-acylation and alkylation during chain elongation and cleavage. The cyclohexyl (cHex) ether has emerged as a highly reliable and robust protecting group for the tyrosine side chain, particularly in demanding synthetic routes like Boc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the key features, quantitative data, and experimental protocols associated with the use of the cyclohexyl protecting group for tyrosine.

Core Features of the Cyclohexyl Protecting Group

The primary advantage of the cyclohexyl group lies in its exceptional stability under the acidic conditions typically used for the cleavage of Nα-tert-butyloxycarbonyl (Boc) groups. This stability significantly surpasses that of the more traditional benzyl (Bzl) ether, minimizing premature deprotection during the repetitive acidolytic steps of Boc-SPPS. This enhanced stability is critical for the synthesis of long or complex peptides, where cumulative exposure to acid can lead to significant side product formation with more labile protecting groups.

Key features include:

-

High Acid Stability: The cyclohexyl ether is highly resistant to cleavage by trifluoroacetic acid (TFA), the standard reagent for Boc group removal. This prevents the formation of a free tyrosine hydroxyl group that could lead to undesired side reactions.

-

Prevention of Side Reactions: By remaining intact throughout the synthesis, the cyclohexyl group prevents the notorious acid-catalyzed rearrangement of O-benzyltyrosine to 3-benzyltyrosine, a common issue that complicates purification.

-

Orthogonality in Fmoc Synthesis: The cyclohexyl group is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-fluorenylmethyloxycarbonyl (Fmoc) group, making it a viable, albeit less common, option in Fmoc-based strategies when exceptional stability is required.

-

Strong Acid Cleavage: The robustness of the cyclohexyl ether necessitates the use of very strong acids for its removal. Deprotection is typically achieved concurrently with peptide cleavage from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the synthesis, stability, and cleavage of cyclohexyl-protected tyrosine.

| Parameter | Value | Synthesis Strategy | Reference(s) |

| Yield of Boc-Tyr(cHex-2-enyl)-OH | 70% | Boc | [1] |

| Yield of Boc-Tyr(cHex)-OH | Nearly Quantitative (from hydrogenation) | Boc | [1] |

| Yield of Fmoc-Tyr(tBu)-OH | 58% (overall from Fmoc-Tyr(tBu)-OH via iodination) | Fmoc | [2] |

Table 1: Synthesis Yields for Cyclohexyl-Protected Tyrosine Derivatives. Note: A direct protocol with yield for Fmoc-Tyr(cHex)-OH was not found in the surveyed literature; the provided data is for a related complex derivative.

| Condition | Protecting Group | Stability Comparison / Data | Reference(s) |

| 50% TFA in CH₂Cl₂ | Cyclohexyl (cHex) | Rate of removal is < 1/20th that of the Benzyl (Bzl) group. | |

| 20% Piperidine in DMF | Cyclohexyl (cHex) | Stable (General knowledge in peptide chemistry) | |

| Anhydrous HF | Cyclohexyl (cHex) | Cleaved (Standard deprotection condition) | [3][4] |

| TFMSA/TFA/Thioanisole | Cyclohexyl (cHex) | Cleaved (Alternative strong acid deprotection) |

Table 2: Stability of the Cyclohexyl Protecting Group.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-O-cyclohexyl-L-tyrosine (Boc-Tyr(cHex)-OH)

This two-step procedure provides a reliable method for the preparation of Boc-Tyr(cHex)-OH.[1]

Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine

-

Preparation: To a solution of Boc-Tyr-OH in anhydrous dimethylformamide (DMF), add 2.2 equivalents of sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: Stir the mixture at 0°C for 30 minutes. Add 1.5 equivalents of 3-bromocyclohexene dropwise to the reaction mixture.

-

Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by carefully adding ice-water. Acidify the aqueous solution to pH 3-4 with a cold 10% citric acid solution.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (Typical Yield: ~70%).

Step 2: Hydrogenation to N-Boc-O-cyclohexyl-L-tyrosine

-

Preparation: Dissolve the N-Boc-O-(cyclohex-2-enyl)-L-tyrosine from Step 1 in methanol.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain Boc-Tyr(cHex)-OH as a solid (Typical Yield: Nearly quantitative).

Protocol 2: Cleavage of the Cyclohexyl Group and Resin Deprotection using Anhydrous HF

This protocol describes the standard "low-high" HF cleavage procedure, which is effective for removing the cyclohexyl group along with other acid-labile protecting groups and cleaving the peptide from the resin.[3][4][5][6]

CAUTION: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. Always have calcium gluconate available as an antidote for HF exposure.

-

Preparation: Place the dry peptide-resin (1 g) and a Teflon-coated stir bar into a Kel-F reaction vessel.

-

Scavenger Addition: Add a pre-cooled scavenger mixture. A common mixture for peptides containing Tyr(cHex) is the "low HF" cocktail: 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol.

-

HF Distillation (Low HF Step): Cool the reaction vessel in a dry ice/acetone bath (-78°C). Distill 2.5 mL of anhydrous HF into the vessel.

-

Reaction (Low HF Step): Stir the mixture at 0°C for 2 hours. This step removes more acid-labile groups.

-

HF Removal: Remove the HF and DMS under a vacuum.

-

HF Distillation (High HF Step): Re-cool the reaction vessel to -78°C. Distill 10 mL of anhydrous HF into the vessel.

-

Reaction (High HF Step): Stir the mixture at 0°C for 1 hour. This step cleaves the cyclohexyl group and the peptide from the resin.

-

HF Evaporation: Remove the HF under a high vacuum.

-

Peptide Precipitation: Wash the residual resin and peptide with cold diethyl ether to remove the scavengers. Triturate the residue with cold diethyl ether to precipitate the peptide.

-

Isolation: Isolate the peptide precipitate by filtration or centrifugation.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) and purify by reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and deprotection of cyclohexyl-protected tyrosine.

Caption: Workflow for Synthesis and Use of Boc-Tyr(cHex)-OH.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of O-Cyclohexyl-L-tyrosine in Peptidomimetics: A Technical Guide

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key tactic in this field. This technical guide provides an in-depth examination of O-Cyclohexyl-L-tyrosine (Tyr(Chx)), a non-canonical amino acid derivative of L-tyrosine. We explore its structural significance, its role in modulating receptor affinity and selectivity, and its impact on peptide conformation. Detailed experimental protocols for the synthesis of the protected amino acid monomer and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are provided. Furthermore, quantitative data from structure-activity relationship (SAR) studies on opioid peptides are presented to offer a concrete example of its application. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound to design next-generation therapeutic peptides.

Introduction: The Strategic Use of Unnatural Amino Acids

Peptides are vital signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their utility as drugs is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved drug-like properties.[1] A powerful strategy in peptidomimetic design is the site-specific incorporation of unnatural amino acids (UAAs).

UAAs can introduce a variety of beneficial modifications:

-

Increased Proteolytic Stability: Altering the peptide backbone or side chains can hinder recognition by proteases.

-

Conformational Constraint: Introducing bulky or cyclic residues can lock the peptide into a specific, biologically active conformation, which can enhance binding affinity and selectivity.[2]

-

Modulation of Physicochemical Properties: UAAs can be used to fine-tune properties like hydrophobicity, which can improve cell permeability and bioavailability.[2]

This compound is an analogue of L-tyrosine where the phenolic hydroxyl group is ether-linked to a cyclohexyl group. This modification replaces the polar, hydrogen-bonding hydroxyl group with a bulky, non-polar, and conformationally rigid cyclohexyl moiety. This seemingly simple change has profound implications for a peptide's interaction with its biological target.

Structural and Functional Impact of this compound

The primary role of substituting L-Tyrosine with Tyr(Chx) is to enhance the hydrophobicity and steric bulk of the side chain. The cyclohexyl group is significantly larger and more lipophilic than the hydroxyl group of tyrosine.

Key Physicochemical Alterations:

-

Increased Hydrophobicity: The aliphatic cyclohexyl ring dramatically increases the lipophilicity of the side chain. This can strengthen binding to receptors that have hydrophobic pockets and may improve the peptide's ability to cross cellular membranes.

-

Steric Bulk: The cyclohexyl group introduces significant steric hindrance, which can be used to probe receptor binding pockets or to enforce a specific peptide backbone conformation by restricting the rotational freedom (chi (χ) angles) of the side chain.

-

Elimination of Hydrogen Bonding: The replacement of the phenolic hydroxyl group removes a potential hydrogen bond donor and acceptor. This is a critical modification, as it can be used to test the importance of the tyrosine hydroxyl group for receptor binding and activation.

These alterations make Tyr(Chx) a valuable tool in structure-activity relationship (SAR) studies to elucidate the precise nature of a peptide-receptor interaction.

Quantitative Analysis: A Case Study in Opioid Peptides

The effects of incorporating this compound have been quantitatively studied in the context of opioid peptides, which are known to rely on the N-terminal tyrosine residue for their activity at mu (μ) and delta (δ) opioid receptors. Deltorphin I, a potent and highly selective δ-opioid receptor agonist, serves as an excellent parent compound for illustrating the impact of this modification.

Structure-activity relationship studies on Deltorphin I analogues demonstrate how replacing the native Tyr¹ with Tyr(Chx) and other unnatural amino acids quantitatively alters receptor binding and functional activity.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of Deltorphin I analogues for μ- and δ-opioid receptors. A lower Ki value indicates higher binding affinity.

| Compound | Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity Ratio (Ki μ / Ki δ) |

| Deltorphin I (Parent) | H-Tyr -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 40.2 ± 5.1 | 0.19 ± 0.02 | 212 |

| Analogue 1 [Tyr(Chx)¹] | H-Tyr(Chx) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 12.1 ± 1.5 | 1.10 ± 0.11 | 11.0 |

| Analogue 2 [Tyr(Bzl)¹] | H-Tyr(Bzl) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 14.3 ± 1.8 | 2.30 ± 0.25 | 6.2 |

| Analogue 3 [Phe(4-F)¹] | H-Phe(4-F) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 2,160 ± 250 | 31.6 ± 3.5 | 68.4 |

| Analogue 4 [Dmt¹] | H-Dmt -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 0.81 ± 0.09 | 0.29 ± 0.03 | 2.8 |

Data sourced from Yamazaki et al., J. Med. Chem. 1993, 36 (13), pp 1729–1735. Dmt = 2',6'-dimethyl-L-tyrosine.

Analysis: The substitution of Tyr with Tyr(Chx) (Analogue 1) resulted in a ~6-fold decrease in affinity for the δ-receptor but a ~3-fold increase in affinity for the μ-receptor. This dramatically lowered the δ-selectivity from 212-fold to only 11-fold, indicating that the bulky, hydrophobic cyclohexyl group is better tolerated or even preferred by the μ-receptor binding pocket compared to the δ-receptor. This highlights the role of the Tyr¹ hydroxyl group in establishing high δ-receptor affinity and selectivity for Deltorphin I.

In Vitro Functional Activity

The functional potencies of these analogues were assessed using the guinea pig ileum (GPI) assay, which is rich in μ-opioid receptors, and the mouse vas deferens (MVD) assay, which is rich in δ-opioid receptors. The IC50 value represents the concentration required to inhibit electrically induced contractions by 50%.

| Compound | GPI (μ-activity) IC50 (nM) | MVD (δ-activity) IC50 (nM) | Potency Ratio (IC50 GPI / IC50 MVD) |

| Deltorphin I (Parent) | 253 ± 28 | 0.24 ± 0.03 | 1054 |

| Analogue 1 [Tyr(Chx)¹] | 14.2 ± 1.6 | 1.95 ± 0.21 | 7.3 |

| Analogue 2 [Tyr(Bzl)¹] | 17.5 ± 2.0 | 4.21 ± 0.45 | 4.2 |

| Analogue 3 [Phe(4-F)¹] | 1,850 ± 210 | 35.8 ± 4.0 | 51.7 |

| Analogue 4 [Dmt¹] | 1.15 ± 0.13 | 0.33 ± 0.04 | 3.5 |

Data sourced from Yamazaki et al., J. Med. Chem. 1993, 36 (13), pp 1729–1735.

Analysis: The functional data corroborates the binding data. The Tyr(Chx) substitution (Analogue 1) led to a significant ~18-fold increase in potency in the μ-receptor-mediated GPI assay, while simultaneously causing an ~8-fold decrease in potency in the δ-receptor-mediated MVD assay. This demonstrates a clear shift from a highly δ-selective agonist to a more potent, non-selective μ/δ agonist.

Experimental Protocols

Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine-OH

The synthesis of the protected monomer is a prerequisite for its use in SPPS. The following protocol is adapted from a reported synthesis of the Boc-protected analogue.[3] The key steps involve the alkylation of the tyrosine hydroxyl group followed by N-terminal protection.

Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine

-

To a solution of N-Boc-L-tyrosine (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 3-bromocyclohexene (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water and then acidify to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.

Step 2: Hydrogenation to N-Boc-O-Cyclohexyl-L-tyrosine

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adam's catalyst).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-O-Cyclohexyl-L-tyrosine.

Step 3: Fmoc Protection

-

Deprotect the Boc group from N-Boc-O-Cyclohexyl-L-tyrosine using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).

-

After deprotection is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting amine salt in a suitable solvent (e.g., 10% aqueous sodium carbonate and dioxane).

-

Add Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) and stir at room temperature for 4-6 hours.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify by column chromatography to yield the final product, Fmoc-O-Cyclohexyl-L-tyrosine-OH.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of Fmoc-Tyr(Chx)-OH into a peptide chain using the standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(Chx)-OH)

-

Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol Cycle (for each amino acid addition):

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine/DMF wash for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (e.g., Fmoc-Tyr(Chx)-OH) (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

(Optional) Capping: To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10 minutes. Wash thoroughly.

-

Repeat: Return to Step 2 to add the next amino acid in the sequence.

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations of Workflows and Pathways

Synthesis of Fmoc-Tyr(Chx)-OH Monomer

Caption: Workflow for the synthesis of the protected Fmoc-O-Cyclohexyl-L-tyrosine monomer.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Opioid Receptor Signaling Pathway

Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist for the design of advanced peptidomimetics. Its ability to modulate hydrophobicity, introduce steric bulk, and eliminate a key hydrogen-bonding interaction allows for the systematic probing of peptide-receptor interactions. As demonstrated with opioid peptide analogues, the incorporation of Tyr(Chx) can dramatically alter receptor affinity, selectivity, and functional potency, transforming a highly selective ligand into a potent but less selective one. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to utilize this valuable non-canonical amino acid in their own drug discovery programs, facilitating the development of more stable and effective peptide-based therapeutics.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Conformational restriction of Tyr and Phe side chains in opioid peptides: information about preferred and bioactive side-chain topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating O-Cyclohexyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)) into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the O-cyclohexyl protecting group necessitates specific considerations during coupling and cleavage steps to ensure high-purity peptide products.

Introduction

This compound is a valuable modified amino acid used in peptide science and drug discovery. The cyclohexyl ether linkage to the tyrosine side chain offers increased lipophilicity and steric bulk compared to the natural amino acid, which can influence peptide conformation, receptor binding, and proteolytic stability. The cyclohexyl group is stable to the basic conditions used for Fmoc deprotection, making it compatible with standard Fmoc-SPPS strategies. However, its removal requires strong acidic conditions, a critical factor to consider during the final cleavage and deprotection step.

Key Considerations for SPPS

Incorporating Fmoc-Tyr(cHex)-OH into a peptide sequence requires attention to two primary aspects: the coupling reaction and the final cleavage from the solid support.

-

Coupling: The steric hindrance of the cyclohexyl group can impede coupling efficiency. Therefore, the choice of coupling reagent and reaction time is crucial for achieving complete acylation.

-

Cleavage: The O-cyclohexyl group is highly resistant to standard trifluoroacetic acid (TFA) cleavage conditions. Stronger acids or extended reaction times are necessary for its complete removal.

Experimental Protocols

Below are detailed protocols for the incorporation of Fmoc-Tyr(cHex)-OH into a peptide sequence using manual or automated SPPS.

Materials and Reagents

-

Fmoc-Tyr(cHex)-OH

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (Hydroxybenzotriazole) or OxymaPure®

-

-

Bases:

-

DIPEA (N,N-Diisopropylethylamine)

-

2,4,6-Collidine (for sterically hindered couplings)

-

-

Fmoc Deprotection: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail:

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

ddH₂O (double-distilled water)

-

EDT (1,2-Ethanedithiol) - optional, for scavenging

-

Thioanisole - optional, for scavenging

-

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile, water, and TFA.

Protocol 1: Standard Coupling of Fmoc-Tyr(cHex)-OH

This protocol is suitable for most sequences. For sequences where aggregation is anticipated or steric hindrance is a major concern, refer to Protocol 2.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating incomplete coupling), recouple using fresh reagents for another 1-2 hours.

Protocol 2: Optimized Coupling for Sterically Hindered Positions

This protocol is recommended when Fmoc-Tyr(cHex)-OH is being coupled to a sterically hindered amino acid or is part of a difficult sequence.

-

Follow steps 1-3 from Protocol 1.

-

Amino Acid Activation:

-

Dissolve Fmoc-Tyr(cHex)-OH (3-5 equivalents), HATU (2.9-4.9 equivalents) in DMF.

-

Add 2,4,6-collidine (6-10 equivalents) and allow to pre-activate for 2-5 minutes.

-

-

Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Follow steps 6-7 from Protocol 1.

Protocol 3: Final Cleavage and Deprotection

The O-cyclohexyl group requires strong acidic conditions for complete removal. A standard TFA cleavage may result in incomplete deprotection.

-

Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are crucial.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 3-4 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

-

Purification: Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes expected outcomes based on the use of this compound in SPPS. Actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Standard Coupling (HBTU) | Optimized Coupling (HATU) | Final Cleavage (Reagent K) | Expected Purity (Post-HPLC) |

| Coupling Efficiency | >98% (with potential for double coupling) | >99% | N/A | N/A |

| Crude Peptide Yield | Sequence-dependent | Sequence-dependent | >70% | N/A |

| Final Peptide Purity | Sequence-dependent | Sequence-dependent | N/A | >95% |

Visualizations

Experimental Workflow for SPPS of a Tyr(cHex)-containing Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Potential Role of Tyr(cHex) in Modulating a Signaling Pathway

Application Notes and Protocols for Fmoc-O-Cyclohexyl-L-tyrosine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fmoc-O-Cyclohexyl-L-tyrosine in SPPS

Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH) is a valuable derivative of tyrosine used in Solid-Phase Peptide Synthesis (SPPS). The cyclohexyl ether protecting group on the phenolic side chain of tyrosine offers robust protection under the mildly basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final peptide cleavage from most resins. Its steric bulk can present challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, optimized coupling protocols are crucial for the successful incorporation of this amino acid into a peptide sequence.

These application notes provide a detailed overview of recommended coupling protocols, reagents, and strategies to efficiently incorporate Fmoc-Tyr(cHex)-OH in SPPS.

Coupling Reagents for Fmoc-O-Cyclohexyl-L-tyrosine

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like Fmoc-Tyr(cHex)-OH. Modern coupling reagents are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. For difficult couplings, the use of additives that form highly reactive esters and suppress racemization is standard practice.

Below is a summary of common coupling reagents and their general applicability for hindered amino acids.

| Reagent Class | Coupling Reagent | Additive | Base | General Recommendations for Hindered Amino Acids |

| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | A classic and cost-effective method. The combination with an additive like HOBt or Oxyma Pure is essential to minimize racemization.[1] Reaction times may need to be extended for hindered residues. |

| Aminium/Uronium | HBTU, TBTU, HCTU | (Internal HOBt) | DIPEA, NMM | Highly popular and efficient reagents that form active OBt esters.[1] HATU and HCTU are generally considered more reactive and suitable for difficult couplings.[2] Careful control of base equivalents is necessary.[1] |

| Aminium/Uronium | HATU, COMU | (Internal HOAt/Oxyma) | DIPEA, NMM | Considered among the most efficient coupling reagents, particularly for hindered amino acids, due to the formation of highly reactive OAt or Oxyma esters which can accelerate the acylation step.[1][2] COMU is a safer alternative to HATU as it does not contain the potentially explosive HOBt or HOAt moieties. |

| Phosphonium | PyBOP, PyAOP | (Internal HOBt/HOAt) | DIPEA, NMM | Effective reagents that are known to perform well in difficult couplings.[1] PyAOP, containing a HOAt moiety, can offer faster coupling rates. |

Experimental Protocols

Due to the steric hindrance of the cyclohexyl group, a standard single coupling protocol may not be sufficient for complete incorporation of Fmoc-Tyr(cHex)-OH. A "difficult coupling" protocol, often involving a double coupling and capping of unreacted amines, is recommended.

Materials and Reagents

-

Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH)

-

Resin-bound peptide with a free N-terminal amine

-

Coupling Reagents (choose one combination):

-

Option A (Aminium Salt): HATU or HCTU

-

Option B (Carbodiimide): DIC and OxymaPure

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF

-

Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v)

-

Kaiser Test Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol

-

Solution B: 80 g phenol in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

-

Standard SPPS Workflow Diagram

References

Application Notes and Protocols for Cleavage of Peptides Containing O-Cyclohexyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of peptides synthesized using solid-phase peptide synthesis (SPPS) that contain the modified amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)). The unique stability of the O-cyclohexyl protecting group necessitates specific cleavage conditions for its removal, which are outlined herein.

Introduction

This compound is a valuable modified amino acid used in peptide synthesis to prevent side reactions associated with the phenolic hydroxyl group of tyrosine. The cyclohexyl ether linkage is notably more stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails compared to more common tyrosine protecting groups like tert-butyl (tBu). This enhanced stability can be leveraged for strategies such as on-resin cyclization or segmental peptide condensation where the Tyr(cHex) remains protected. However, for the final deprotection of the peptide, a stronger acidic cocktail is required for the complete removal of the cyclohexyl group.

This document provides two main protocols:

-

Standard TFA-Based Cleavage: This protocol will cleave the peptide from the resin and remove most common acid-labile protecting groups, leaving the O-cyclohexyl group on the tyrosine intact.

-

Strong Acid Cleavage for Complete Deprotection: This protocol utilizes a stronger acid, trifluoromethanesulfonic acid (TFMSA), to achieve the complete removal of the O-cyclohexyl group from the tyrosine residue.

Data Presentation

The selection of an appropriate cleavage cocktail is critical and depends on the desired outcome (with or without the cyclohexyl group) and the presence of other sensitive amino acids in the peptide sequence.

Table 1: Comparison of Cleavage Cocktails for Peptides Containing Tyr(cHex)

| Cleavage Cocktail | Key Reagents | Tyr(cHex) Deprotection | Recommended For |

| Standard TFA Cocktail | TFA, H₂O, TIS | No | Peptides where the Tyr(cHex) modification is desired in the final product or for on-resin manipulations. |

| Reagent K | TFA, Phenol, H₂O, Thioanisole, EDT | No | Peptides with other sensitive residues (Cys, Met, Trp) where Tyr(cHex) protection is to be maintained. |

| TFMSA/TFA Cocktail | TFMSA, TFA, Thioanisole | Yes | Complete deprotection of the peptide, including the O-cyclohexyl group from tyrosine. |

Experimental Protocols

Safety Precautions: Trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA) are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard TFA-Based Cleavage (Tyr(cHex) remains protected)

This protocol is designed for the cleavage of peptides from the resin while leaving the O-cyclohexyl protecting group on the tyrosine residue intact.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA), high purity

-

Deionized water

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel (with a sintered glass filter)

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (typically 0.1 mmol scale) in a reaction vessel.

-

Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail fresh by combining the following reagents in the specified ratio:

-

TFA/H₂O/TIS (95:2.5:2.5 v/v/v)

-

-

For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin in the reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours. A color change in the solution may be observed as the peptide is cleaved from the resin.

-

-

Peptide Precipitation:

-

Filter the cleavage solution containing the peptide into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

-

Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Peptide Isolation and Purification:

-

Centrifuge the peptide/ether mixture at a low speed (e.g., 3000 rpm) for 5 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Strong Acid Cleavage for Complete Tyr(cHex) Deprotection

This protocol is for the complete deprotection of the peptide, including the removal of the O-cyclohexyl group from tyrosine. This method utilizes the strong acid trifluoromethanesulfonic acid.

Materials:

-

Peptide-resin (containing Tyr(cHex))

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA), high purity

-

Thioanisole

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel (with a sintered glass filter)

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (typically 0.1 mmol scale) in a reaction vessel.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail fresh by combining the following reagents. Caution: Add TFMSA slowly to TFA as the reaction is exothermic.

-

1 M TFMSA in TFA with Thioanisole:

-

To 8 mL of TFA, slowly add 1 mL of thioanisole.

-

Carefully add 1 mL of TFMSA.

-

-

-

For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.

-

-

Cleavage Reaction:

-

Add the strong acid cleavage cocktail to the resin.

-

Agitate the mixture at room temperature. The O-cyclohexyl group is reported to be removed quantitatively in a short period. A reaction time of 1-2 hours is recommended.[1]

-

-

Peptide Precipitation:

-

Filter the cleavage solution into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

-

Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the fully deprotected peptide.

-

Incubate at -20°C for at least 30 minutes.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

-

Dry the peptide pellet.

-